2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(acetamidomethyl)phenyl]sulfonyl-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-8(15)13-7-9-2-4-10(5-3-9)19(17,18)14-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXOSDUKLRVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide typically involves the reaction of 4-(acetamidomethyl)benzenesulfonyl chloride with chloroacetamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonamide and acetamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used to facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Hydrolysis: Sulfonamide and acetamide derivatives.
Oxidation and Reduction: Various oxidation states or reduced forms of the compound.
Scientific Research Applications
Chemistry
Building Block for Synthesis
2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, facilitating the development of new compounds with desired properties.
Reagent in Chemical Reactions
This compound is utilized as a reagent in diverse chemical reactions, particularly those involving nucleophilic substitutions and covalent bond formations. Its ability to form stable adducts makes it valuable in studying reaction mechanisms and developing new synthetic pathways.
Biology
Enzyme Inhibition Studies
In biological research, this compound is employed to explore enzyme inhibition and protein interactions. Its chloro group can react with nucleophilic sites on proteins or enzymes, leading to covalent modifications that can inhibit enzymatic activity or alter protein functions. This property is particularly useful in studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
Antimicrobial Activity
Research indicates potential antimicrobial properties of this compound. Preliminary studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting its application in the development of new antimicrobial agents .
Medicine
Therapeutic Applications
The compound is under investigation for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Studies have suggested that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, indicating a promising avenue for further research into its medicinal properties .
Mechanism of Action
The mechanism of action involves covalent bonding to specific molecular targets, which can inhibit the activity of enzymes or modify protein functions. This characteristic makes it a candidate for drug development aimed at targeting specific diseases.
Industry
Development of New Materials
In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility allows for the creation of novel materials with tailored properties suitable for various applications.
Antimicrobial Activity Study
A study investigated the antibacterial properties of several derivatives related to this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20-40 µM against S. aureus and 40-70 µM against E. coli .
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibition capabilities of this compound. It was found that this compound could effectively inhibit specific enzymes involved in metabolic pathways, demonstrating its potential as a lead compound for developing enzyme inhibitors .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide involves its ability to form covalent bonds with specific molecular targets. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or alter protein function, making it useful in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s acetamidomethyl group distinguishes it from simpler analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide and sulfonamide-containing derivatives like 2-chloro-N-(4-sulfamoylphenyl)acetamide .
- Synthetic Flexibility : Derivatives with heterocyclic rings (e.g., thiazole in ) require longer reaction times (9 hours) compared to benzenesulfonyl analogs (6–10 hours) .
Physicochemical Properties
Crystallography and Hydrogen Bonding
- 2-Chloro-N-(2,4-dimethylphenyl)acetamide : Exhibits intermolecular N–H⋯O hydrogen bonding, forming chains in the solid state. Geometric parameters are consistent with other chloroacetamides .
- Target Compound : Expected to show similar hydrogen-bonding patterns due to the sulfonamide and acetamide groups, though steric effects from the acetamidomethyl group may alter packing efficiency.
Solubility and Stability
Anticancer Potential
- Thiazole Derivatives: Compounds like 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibit IC₅₀ values of 8–12 µM against A549 lung carcinoma cells .
- Sulfamoylphenyl Analogues : 2-Chloro-N-(4-sulfamoylphenyl)acetamide derivatives show moderate PARP-1 inhibition (IC₅₀ ~25 µM), attributed to the sulfonamide’s enzyme-binding affinity .
Antimicrobial and Anti-Inflammatory Activity
- Thioureido Derivatives : 2-Hydrazinyl-N-[4-(p-substituted phenyl)-thiazol-2-yl]acetamides demonstrate broad-spectrum antimicrobial activity (MIC 16–64 µg/mL) .
- MMP Inhibitors : Thiazole-acetamide hybrids reduce acute inflammation by inhibiting matrix metalloproteinases (MMP-9 inhibition ~70% at 10 µM) .
Biological Activity
2-Chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a chloro group, a benzenesulfonyl moiety, and an acetamidomethyl substituent. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group can inhibit enzyme activity by mimicking substrate structures, while the chloro group may enhance lipophilicity, facilitating membrane penetration.
Key Mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and hypertension.
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their relevance to this compound.
Case Studies and Research Findings
- Antimicrobial Studies : Research on N-substituted chloroacetamides indicates that varying the position of substituents on the phenyl ring significantly influences antimicrobial activity. Compounds with halogenated substituents demonstrated enhanced activity against Gram-positive bacteria and MRSA due to increased lipophilicity, which facilitates cell membrane penetration .
- Analgesic and Anti-inflammatory Effects : A study on N-benzenesulfonyl acetamide derivatives revealed that certain compounds exhibited significant inhibitory activity against COX-2, suggesting potential use in pain management and anti-inflammatory therapies .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis conducted on chloroacetamides highlighted the importance of structural features in determining biological efficacy. The study correlated specific chemical structures with antimicrobial potency, providing insights for future compound design .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide, and what critical parameters influence yield?
- Methodology : Acylation of sulfonamide intermediates under reflux conditions with acetic anhydride or chloroacetyl chloride is commonly employed. Key parameters include reaction temperature (optimized at 80–100°C), solvent choice (e.g., ethanol or dichloromethane), and stoichiometric control of the chloroacetylating agent to minimize side reactions .
- Validation : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : Analyze and NMR spectra for characteristic signals:
- Acetamide protons at δ 2.1–2.3 ppm (singlet).
- Sulfonyl group resonance at δ 7.5–8.0 ppm (aromatic protons).
- FT-IR : Confirm carbonyl (C=O) stretches at 1650–1700 cm and sulfonyl (S=O) stretches at 1150–1250 cm .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for structurally analogous chloroacetamides?
- Case Study : Discrepancies in antibacterial activity (e.g., vs. 7) may arise from differences in bacterial strains, assay conditions (e.g., nutrient media pH), or impurity profiles.
- Resolution :
- Standardize testing protocols (CLSI guidelines).
- Perform dose-response curves (IC) under controlled conditions.
- Use HPLC-purified batches to exclude confounding impurities .
Q. How can researchers optimize crystallization for X-ray diffraction studies of this compound?
- Approach : Slow evaporation of ethanolic solutions at 4°C promotes single-crystal growth.
- Challenges : The sulfonyl and acetamide groups may induce conformational flexibility.
- Solution : Co-crystallize with stabilizing agents (e.g., piperazine derivatives) or employ low-temperature (100 K) data collection to reduce thermal motion artifacts .
Q. What computational methods predict the environmental persistence and degradation pathways of this compound?
- Tools :
- DFT Calculations : Model hydrolysis pathways (e.g., chloroacetamide cleavage in aqueous media).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with biodegradation half-lives.
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the chloroacetamide group .
- Bioassays : Include positive controls (e.g., ciprofloxacin) and validate via checkerboard assays for synergy/antagonism .
- Data Reproducibility : Archive raw spectral data and crystallization parameters in open-access repositories (e.g., Cambridge Structural Database) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
